molecular formula C23H46N7O7PS B2693018 Poly(2'-methylthioadenylic acid) CAS No. 22140-20-1

Poly(2'-methylthioadenylic acid)

Cat. No. B2693018
CAS RN: 22140-20-1
M. Wt: 595.7
InChI Key: KILPFOKXXXUFNN-IDIVVRGQSA-N
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Description

Poly(2’-methylthioadenylic acid) is a modified nucleic acid that has gained significant attention in recent years due to its potential in diverse aspects of research and industry. It contains total 43 bond(s); 27 non-H bond(s), 11 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .


Molecular Structure Analysis

Poly(2’-methylthioadenylic acid) contains total 41 atom(s); 16 Hydrogen atom(s), 11 Carbon atom(s), 5 Nitrogen atom(s), 7 Oxygen atom(s), 1 Phosphorous atom(s), and 1 Sulfur atom(s) . It also contains various types of bonds including aromatic bonds, double bonds, and rotatable bonds .


Physical And Chemical Properties Analysis

Poly(2’-methylthioadenylic acid) has a molecular weight of 393.31 . It contains various types of bonds and functional groups, which can influence its physical and chemical properties .

Scientific Research Applications

P2Y12 Receptor Antagonist

2-Methylthio-AMP is a selective and direct P2Y12 antagonist . The P2Y12 receptor is a type of purinergic receptor for ADP (adenosine diphosphate) that belongs to the G-protein coupled receptors family. These receptors are involved in platelet aggregation and thrombus formation .

Inhibition of Platelet Aggregation

2-Methylthio-AMP is known to inhibit ADP-dependent platelet aggregation . This property makes it a potential therapeutic agent for preventing thrombosis and cardiovascular diseases .

Inhibition of αIIbβ3 Activation

2-Methylthio-AMP has been found to inhibit agonist-mediated αIIbβ3 activation in platelets . The αIIbβ3 integrin is a receptor that plays a crucial role in platelet aggregation, and its activation is a key step in the process of thrombus formation .

Regulation of Adenylyl Cyclase Activity

2-Methylthio-AMP has been found to inhibit adenylyl cyclase activity in neuronal P2Y receptors . Adenylyl cyclase is an enzyme involved in the generation of cyclic AMP, which acts as a second messenger in various biological processes .

Potential Role in Lipid Metabolism

2-Methylthio-AMP has been used to study its effects on the stimulation of endocytosis in high-density lipoprotein (HDL) . This suggests a potential role in lipid metabolism and cardiovascular health .

Biochemical Research and Drug Development

Due to its various biological activities, 2-Methylthio-AMP is widely used in biochemical research and drug development . It serves as a valuable tool for studying the functions of P2Y12 receptors and other related biological processes .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTFTCNRRAQHEQ-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221068
Record name Poly(2'-methylthioadenylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

CAS RN

70804-88-5
Record name Poly(2'-methylthioadenylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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